4-Octyl-3-thiosemicarbazide

説明

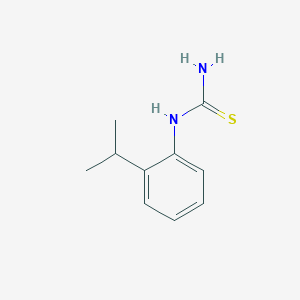

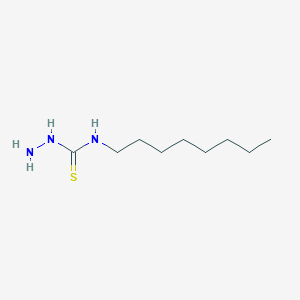

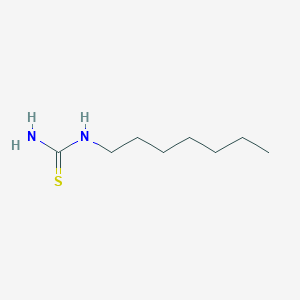

4-Octyl-3-thiosemicarbazide is a chemical compound with the molecular formula C9H21N3S . It is used in laboratory settings and has been the subject of various studies due to its wide range of potential applications .

Synthesis Analysis

The synthesis of 4-Octyl-3-thiosemicarbazide and similar compounds has been the subject of several studies . These studies have focused on optimizing the chemical reactions involved in the synthesis of these compounds . The synthesis process often involves the condensation of thiosemicarbazide with a suitable aldehyde or ketone .

Molecular Structure Analysis

The molecular structure of 4-Octyl-3-thiosemicarbazide consists of 9 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 203.35 g/mol . The compound has a complex structure, with a topological polar surface area of 82.2 Ų .

Chemical Reactions Analysis

Thiosemicarbazides, such as 4-Octyl-3-thiosemicarbazide, have been the focus of chemists and biologists due to their wide range of pharmacological effects . The reaction of residue of acyl-thiosemicarbazide fixation on the structure of 5-nitrobenzimidazole by a sulphonic group has been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Octyl-3-thiosemicarbazide include a molecular weight of 203.35 g/mol, a topological polar surface area of 82.2 Ų, and a complexity of 128 . The compound also has a rotatable bond count of 7 .

科学的研究の応用

-

Pharmaceutical Research

- Thiosemicarbazide derivatives have been studied for their multidirectional biological action . This research aimed to synthesize new compounds derived from 3-trifluoromethylbenzoic acid hydrazide and determine their biological activity .

- The first stage of the research was to obtain seven new compounds, including six linear compounds and one derivative of 1,2,4-triazole . The PASS software was used to estimate the potential probabilities of biological activity of the newly obtained derivatives .

- The conducted research proved the anthelmintic and antibacterial potential of the newly obtained compounds .

-

Cancer Research

- Thiosemicarbazide and 1,3,4-thiadiazole derivatives have been studied due to their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

- A novel series of thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives were designed, synthesized, and characterized . Their potential anti-proliferative effectiveness was assessed using MTT assay against two cancer cell lines (U87 and HeLa) and normal fibroblast cells (L929) .

- Among the compounds, 4d showed the highest cytotoxic activity against U87 and 4i against HeLa . Compound 3b exhibited selective cytotoxic activity against both cancer cells .

-

Corrosion Inhibition

-

Carbonic Anhydrase Inhibitors

- Thiosemicarbazide derivatives have been studied for their potential as carbonic anhydrase inhibitors . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .

- A series of thiosemicarbazides were synthesized and their potential as carbonic anhydrase inhibitors was assessed . The results indicated that one of the compounds showed higher efficacy than the standard acetazolamide .

- Molecular docking studies were carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .

-

Antimicrobial Agents

- Thiosemicarbazide derivatives have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities, encompassing antimicrobial properties .

- A series of thiosemicarbazides were synthesized and their potential as antimicrobial agents was assessed .

- Corrosion Inhibitors

- Thiosemicarbazide is a promising corrosion inhibitor due to its excellent inhibitive properties, low toxicity, and cost-effectiveness . This mini-review highlights the chemical structure, properties, and corrosion inhibition mechanism of thiosemicarbazide .

- Various experimental studies have been carried out to investigate the corrosion inhibition performance of thiosemicarbazide on different metal surfaces, such as carbon steel, aluminum, and copper, in different corrosive environments, including acidic, alkaline, and saline solutions .

- The review also discusses the effect of different parameters, such as concentration, immersion time, temperature, and pH, on the corrosion inhibition efficiency of thiosemicarbazide .

Safety And Hazards

4-Octyl-3-thiosemicarbazide is considered hazardous. When heated to decomposition, it emits very toxic fumes of sulfur oxides and nitrogen oxides . This material is highly toxic by ingestion and may induce goiter and cause delayed toxic effects in blood and skin . It may also be mutagenic in human cells .

将来の方向性

The future directions of research on 4-Octyl-3-thiosemicarbazide and similar compounds are focused on increasing their applicative potential in the field of biochemistry, with a wide range of medical applications . The aim is to obtain new compounds with delayed chemoresistance, non-toxicity, and to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

特性

IUPAC Name |

1-amino-3-octylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-2-3-4-5-6-7-8-11-9(13)12-10/h2-8,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVORGQURSSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375073 | |

| Record name | 4-Octyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octyl-3-thiosemicarbazide | |

CAS RN |

13207-36-8 | |

| Record name | 4-Octyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13207-36-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)